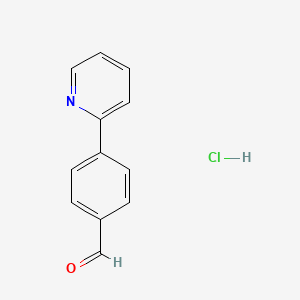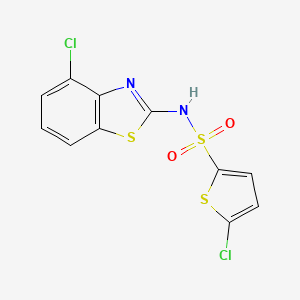![molecular formula C12H13N3O3S B6501245 N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide CAS No. 946250-13-1](/img/structure/B6501245.png)
N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide” is a chemical compound that belongs to the class of thiazolopyrimidines . Thiazolopyrimidines are heterocyclic analogs of purine bases and exhibit a broad spectrum of pharmacological activity . They are considered promising scaffolds for the design of new medicines, including anticancer drugs .
Synthesis Analysis
The synthesis of thiazolopyrimidines, including “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide”, involves various methods . One of the most widely known methods is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks . These building blocks can be halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .Molecular Structure Analysis
The molecular structure of “N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}oxolane-2-carboxamide” is characterized by the presence of a thiazolopyrimidine moiety . This moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and the biological target .Scientific Research Applications
Synthesis of Derivatives
The compound can be used in the synthesis of various derivatives. For instance, it can react with bromine, leading to oxidation of the hydrazine moiety and sequential bromination of the benzene and thiadiazolopyrimidine nuclei .
Chemical Properties Study
The compound can be used to study chemical properties of its 2-substituted derivatives and crystal structures of 2-(arylmethylidene)[1,3]thiazolo[3,2-a]pyrimidines .
Biological Activity
Thiazolo[3,2-a]pyrimidine derivatives, which this compound is a part of, have shown high antitumor, antibacterial, and anti-inflammatory activities .
Drug Discovery
Due to its structural similarity to purine, the thiazolo[3,2-a]pyrimidine ring system of the compound can be utilized in the design of structures capable of effectively binding to biological targets .
Nanoparticle Synthesis
While not directly related to F2397-0099, similar compounds have been used in the biosynthesis of nanoparticles. For example, manganese dioxide nanoparticles have been synthesized from aqueous manganese (II) acetate using lemon extract as a reducing agent .
Energy Storage
Manganese dioxide nanoparticles, which can be synthesized using similar compounds, are used in energy storage .
Mechanism of Action
Target of Action
The primary target of F2397-0099 is Tankyrase (TNKS) , specifically TNKS-1 and TNKS-2. These enzymes are part of the poly(ADP-ribose) polymerase (PARP) family and play crucial roles in various cellular processes, including Wnt signaling, telomere maintenance, and mitosis . By inhibiting TNKS, F2397-0099 can disrupt these processes, making it a potential therapeutic agent in cancer treatment.
Mode of Action
F2397-0099 interacts with the catalytic domain of TNKS, inhibiting its poly(ADP-ribosyl)ation activity. This inhibition prevents the addition of ADP-ribose polymers to target proteins, which is essential for their function and stability. As a result, the degradation of Axin, a negative regulator of the Wnt signaling pathway, is inhibited, leading to the suppression of Wnt signaling .
Biochemical Pathways
The inhibition of TNKS by F2397-0099 primarily affects the Wnt signaling pathway . This pathway is crucial for cell proliferation, differentiation, and survival. By stabilizing Axin, F2397-0099 suppresses Wnt signaling, which can lead to reduced cell proliferation and increased apoptosis in cancer cells. Additionally, TNKS inhibition can affect telomere maintenance and mitotic processes, further contributing to its anticancer effects .
Pharmacokinetics
The pharmacokinetics of F2397-0099 involve its absorption, distribution, metabolism, and excretion (ADME) properties:
These properties influence its bioavailability and therapeutic efficacy, with oral administration providing a convenient route for systemic delivery .
Result of Action
At the molecular level, F2397-0099’s inhibition of TNKS leads to the stabilization of Axin and suppression of Wnt signaling. This results in decreased cell proliferation and increased apoptosis in cancer cells. At the cellular level, these effects translate to reduced tumor growth and potential tumor regression, making F2397-0099 a promising anticancer agent .
Action Environment
The efficacy and stability of F2397-0099 can be influenced by various environmental factors:
properties
IUPAC Name |
N-(7-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidin-6-yl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3S/c1-7-9(14-10(16)8-3-2-5-18-8)11(17)15-4-6-19-12(15)13-7/h4,6,8H,2-3,5H2,1H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMSJQWDPSVNBAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C=CSC2=N1)NC(=O)C3CCCO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)tetrahydrofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl]-N'-[4-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B6501162.png)
![tert-butyl 4-[methyl(pyrazin-2-yl)amino]piperidine-1-carboxylate](/img/structure/B6501168.png)
![N'-[2-(azepan-1-yl)-2-(thiophen-3-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide](/img/structure/B6501173.png)
![N-(2H-1,3-benzodioxol-5-yl)-N'-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-3-yl)ethyl]ethanediamide](/img/structure/B6501180.png)
![2-{4-[butyl(ethyl)sulfamoyl]benzamido}-N-methylthiophene-3-carboxamide](/img/structure/B6501202.png)

![9-(5,6,7,8-tetrahydronaphthalene-2-sulfonyl)-1,5-dioxa-9-azaspiro[5.5]undecane](/img/structure/B6501223.png)
![4-butyl-N-{7-methyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidin-6-yl}cyclohexane-1-carboxamide](/img/structure/B6501235.png)
![ethyl 4-[(2,4-dioxo-1,3-thiazolidin-3-yl)methyl]benzoate](/img/structure/B6501251.png)



![3-[(2-fluorophenyl)methyl]-2,4-dioxo-N-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxamide](/img/structure/B6501267.png)
![N-[(4-fluorophenyl)methyl]-6-(pyrrolidin-1-yl)pyridazine-3-carboxamide](/img/structure/B6501274.png)